2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide
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Overview
Description
2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrimido[5,4-b]indole core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the prop-2-en-1-yl group and the 4-oxo functionality. The final steps involve the attachment of the sulfanyl group and the N-(2,4,6-trimethylphenyl)acetamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the 4-oxo group makes it susceptible to further oxidation reactions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Scientific Research Applications
2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimido[5,4-b]indole core can bind to enzymes and receptors, modulating their activity. The prop-2-en-1-yl and sulfanyl groups further enhance its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Often used in medicinal chemistry for their bioactive properties.
Benzothiazole derivatives: Noted for their anti-inflammatory and analgesic activities.
This compound’s distinct structure and reactivity make it a valuable tool in various scientific disciplines.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O2S/c1-5-10-28-23(30)22-21(17-8-6-7-9-18(17)25-22)27-24(28)31-13-19(29)26-20-15(3)11-14(2)12-16(20)4/h5-9,11-12,25H,1,10,13H2,2-4H3,(H,26,29) |
InChI Key |
ZXUKTWPHMMTBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43)C |
Origin of Product |
United States |
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